molecular formula C19H16ClN3O B14527336 2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide CAS No. 62772-12-7

2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide

Cat. No.: B14527336
CAS No.: 62772-12-7
M. Wt: 337.8 g/mol
InChI Key: XBKOEEWZBRCUJT-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide is a complex organic compound that features a quinoline moiety, a phenyl group, and a chloro substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring system, which can be synthesized through classical named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The quinoline derivative is then reacted with an appropriate chloro-substituted phenylacetamide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide involves its interaction with specific molecular targets within cells. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide is unique due to its combination of a quinoline ring, a phenyl group, and a chloro substituent, which together confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

62772-12-7

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-N-phenyl-3-(quinolin-8-ylamino)but-2-enamide

InChI

InChI=1S/C19H16ClN3O/c1-13(17(20)19(24)23-15-9-3-2-4-10-15)22-16-11-5-7-14-8-6-12-21-18(14)16/h2-12,22H,1H3,(H,23,24)

InChI Key

XBKOEEWZBRCUJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)Cl)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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